Cas no 837-27-4 (7H-Purine-7-aceticacid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt (1:1))

7H-Purine-7-aceticacid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt (1:1) structure
837-27-4 structure
Product Name:7H-Purine-7-aceticacid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt (1:1)
CAS-nummer:837-27-4
MF:C9H9N4NaO4
MW:260.181932210922
CID:721851
PubChem ID:23677981
Update Time:2025-04-19

7H-Purine-7-aceticacid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 7H-Purine-7-aceticacid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt (1:1)
    • sodium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
    • SCHEMBL1477803
    • SODIUM THEOPHYLLINE-7-ACETATE
    • Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, sodium salt
    • 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-purine-7-acetic acid sodium salt
    • Teofilina-acetico Na
    • ACEFYLLINE SODIUM [WHO-DD]
    • AKOS026750382
    • DTXSID001003699
    • UNII-WA8729994I
    • ACEFYLLINE SODIUM SALT [MI]
    • Acefylline sodium salt
    • sodium (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
    • Teofilina-acetico Na [Spanish]
    • Q27292524
    • 837-27-4
    • 7H-PURINE-7-ACETIC ACID, 1,2,3,6-TETRAHYDRO-1,3-DIMETHYL-2,6-DIOXO-, SODIUM SALT (1:1)
    • EINECS 212-652-5
    • aminodal
    • STENOFILLINA
    • NS00080055
    • WA8729994I
    • acefylline sodium
    • Inchi: 1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1
    • InChI-sleutel: MSFVZSOKOXZSME-UHFFFAOYSA-M
    • LACHT: [Na+].O=C1C2=C(N=CN2CC(=O)[O-])N(C)C(N1C)=O

Berekende eigenschappen

  • Exacte massa: 260.052
  • Monoisotopische massa: 260.052
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 98.6A^2

Experimentele eigenschappen

  • Smeltpunt: >300°
  • Kookpunt: 555.7°C at 760 mmHg
  • Vlampunt: 289.9°C
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd